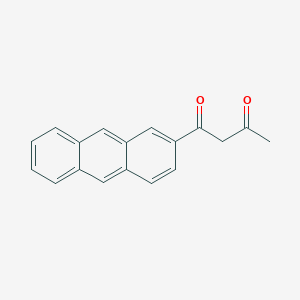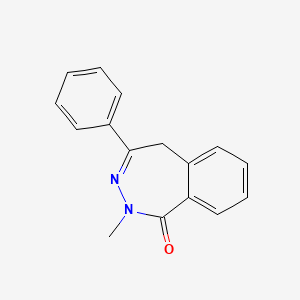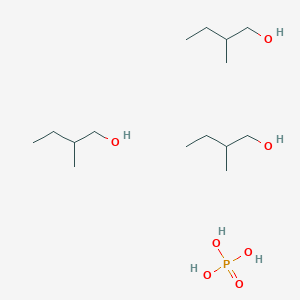
2-Methylbutan-1-ol;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbutan-1-ol is an organic compound with the molecular formula C5H12O. It is a type of alcohol that is commonly used in organic synthesis and industrial applications. Phosphoric acid, on the other hand, is a mineral acid with the chemical formula H3PO4. It is widely used in various industrial processes, including as a catalyst in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylbutan-1-ol can be synthesized through the hydration of 2-methylbut-2-ene. This reaction involves the addition of water to the alkene in the presence of an acid catalyst, such as sulfuric acid or phosphoric acid . The reaction conditions typically involve heating the reactants to a high temperature to facilitate the hydration process.
Industrial Production Methods
In industrial settings, 2-Methylbutan-1-ol is often produced by the hydrolysis of esters. For example, isoamyl acetate can be hydrolyzed in the presence of a strong acid to yield 2-Methylbutan-1-ol . The process involves boiling the ester with a potassium hydroxide solution, followed by washing with dilute phosphoric acid, drying, and distillation to obtain the pure alcohol.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylbutanal or 2-methylbutanoic acid.
Reduction: It can be reduced to form 2-methylbutane.
Substitution: It can undergo substitution reactions to form halogenated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate (K2Cr2O7) and sulfuric acid (H2SO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like hydrogen bromide (HBr) in the presence of phosphoric acid.
Major Products
Oxidation: 2-Methylbutanal, 2-Methylbutanoic acid
Reduction: 2-Methylbutane
Substitution: 2-Methylbutyl bromide
Wissenschaftliche Forschungsanwendungen
2-Methylbutan-1-ol has several applications in scientific research and industry:
Organic Synthesis: It is used as a solvent and as an intermediate in the synthesis of various organic compounds.
Lubricants and Plasticizers: It is used in the formulation of lubricants and plasticizers.
Additives: It is used as an additive in oils and paints.
Perfuming Agent: It is employed as a perfuming agent in the fragrance industry.
Wirkmechanismus
The mechanism of action of 2-Methylbutan-1-ol in chemical reactions often involves the formation of an alkyloxonium ion. In the presence of a strong acid like phosphoric acid, the hydroxyl group of the alcohol is protonated, forming an alkyloxonium ion. This ion acts as a good leaving group, facilitating the formation of a carbocation. The carbocation can then undergo various reactions, such as elimination to form alkenes or substitution to form halogenated compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbutan-2-ol: Another isomer of 2-Methylbutan-1-ol, differing in the position of the hydroxyl group.
Propan-2-ol: A simpler alcohol with a similar structure but fewer carbon atoms.
Butan-2-ol: An alcohol with a similar carbon chain length but different branching.
Uniqueness
2-Methylbutan-1-ol is unique due to its specific branching and the position of the hydroxyl group, which influences its reactivity and the types of reactions it undergoes. Its use in various industrial applications, such as in lubricants, plasticizers, and as a perfuming agent, also sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
45241-53-0 |
|---|---|
Molekularformel |
C15H39O7P |
Molekulargewicht |
362.44 g/mol |
IUPAC-Name |
2-methylbutan-1-ol;phosphoric acid |
InChI |
InChI=1S/3C5H12O.H3O4P/c3*1-3-5(2)4-6;1-5(2,3)4/h3*5-6H,3-4H2,1-2H3;(H3,1,2,3,4) |
InChI-Schlüssel |
SFPOYDTYVMBAPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CO.CCC(C)CO.CCC(C)CO.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


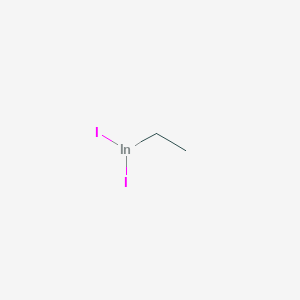
![Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]-](/img/structure/B14672397.png)
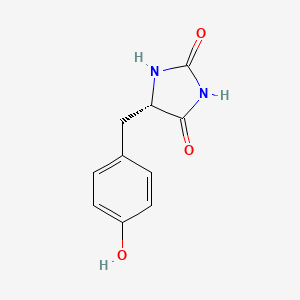
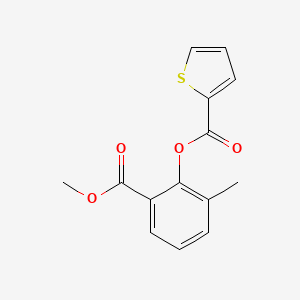
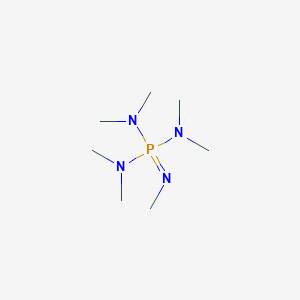
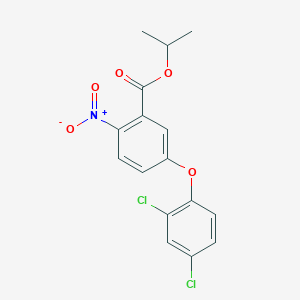
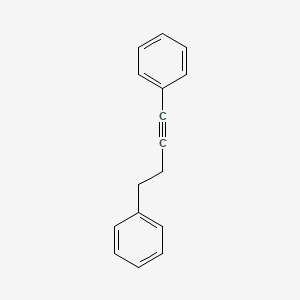
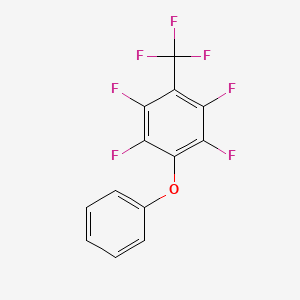
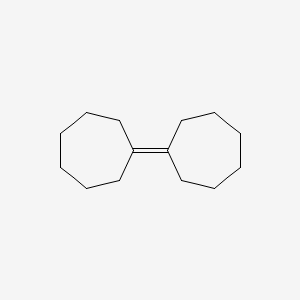

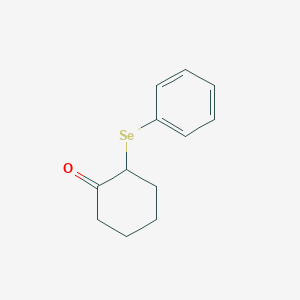
![Diethyl 3-(phenylsulfonyl)-3,6,7-triazatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate](/img/structure/B14672435.png)
